molecular formula C18H22N6O2 B611787 Vanin-1-IN-1

Vanin-1-IN-1

Cat. No.: B611787
M. Wt: 354.4 g/mol
InChI Key: VGRLXWFIXGZRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vanin-1-IN-1 is a selective inhibitor of the vanin-1 enzyme, a glycosylphosphatidylinositol (GPI)-anchored protein expressed predominantly in epithelial tissues and the liver . Vanin-1 catalyzes the hydrolysis of pantetheine to pantothenic acid (vitamin B5) and cysteamine, a low-molecular-weight thiol implicated in redox regulation and inflammation . By inhibiting vanin-1, this compound reduces tissue cysteamine levels, thereby enhancing glutathione (GSH) synthesis and mitigating oxidative stress . This compound has a molecular formula of C₁₈H₂₂N₆O₂, a molecular weight of 354.41 g/mol, and high solubility in DMSO (≥100 mg/mL at 25°C) .

Preparation Methods

Industrial Production:: Information on large-scale industrial production methods for PFI-653 remains limited. Researchers typically obtain this compound through specialized synthesis rather than large-scale manufacturing.

Chemical Reactions Analysis

Hydrolysis Reaction

The primary reaction catalyzed by vanin-1 is the hydrolysis of pantetheine:

PantetheineVanin 1Cysteamine+Pantothenic Acid\text{Pantetheine}\xrightarrow{\text{Vanin 1}}\text{Cysteamine}+\text{Pantothenic Acid}

This reaction is pivotal as it generates cysteamine, a potent antioxidant, and pantothenic acid, a precursor for coenzyme A, which is essential for fatty acid metabolism and energy production .

Role of Cysteamine

Cysteamine produced from this reaction undergoes further transformations:

  • It can be converted to cystamine, which regulates various target proteins through disulfide bond formation.

  • Cysteamine also influences glutathione synthesis by inhibiting γ-glutamylcysteine synthetase, thus affecting the cellular antioxidant capacity .

Pantothenic Acid Functionality

Pantothenic acid has additional roles beyond being a coenzyme A precursor:

  • It promotes fibroblast proliferation and migration, contributing to tissue repair processes.

  • Excessive levels can lead to fibrotic conditions by enhancing collagen synthesis in dermal fibroblasts .

Enzymatic Activity and Disease Correlation

Studies have demonstrated that vanin-1's enzymatic activity is linked to various diseases:

  • Inflammation : Increased vanin-1 activity correlates with heightened inflammatory responses in conditions like systemic sclerosis.

  • Metabolic Disorders : Inhibiting vanin-1 has shown potential benefits in models of obesity and insulin resistance, highlighting its role in glucose metabolism regulation .

Genetic Studies

Genetic variants of vanin-1, such as N131S, exhibit altered enzymatic activity due to misfolding and rapid degradation, leading to reduced levels of functional protein on cell membranes. This variant's association with blood pressure regulation underscores the importance of vanin-1 in cardiovascular health .

Effects of Vanin-1 Inhibition in Animal Models

Study TypeFindingsImplications
Genetic InhibitionVnn1 knockout mice show resistance to colitisSuggests therapeutic target for inflammatory diseases
Pharmacological InhibitionRR6 reduced hepatic steatosis in obese modelsPotential anti-diabetic applications

Scientific Research Applications

Therapeutic Applications of Vanin-1-IN-1

1. Inflammatory Bowel Disease (IBD)
Recent studies have demonstrated the efficacy of this compound in treating IBD. In mouse models of colitis, inhibition of vanin-1 led to reduced inflammation and improved disease outcomes. The use of fluorescent probes for screening inhibitors has facilitated the identification of compounds like this compound that can effectively target this enzyme .

2. Metabolic Disorders
Vanin-1 has been linked to metabolic dysregulation, particularly in conditions such as obesity and diabetes. Inhibition of vanin-1 activity has shown promise in improving glucose tolerance and insulin sensitivity in high-fat diet-induced mouse models. These findings suggest that this compound could be a potential therapeutic agent for managing metabolic syndrome .

3. Oxidative Stress and Tissue Injury
Vanin-1 is involved in the cellular response to oxidative stress. Studies indicate that vanin-1 knockout mice exhibit enhanced resistance to oxidative damage due to elevated glutathione levels. By inhibiting vanin-1, compounds like this compound may protect tissues from oxidative injury, making it a candidate for therapeutic use in conditions characterized by oxidative stress, such as liver damage from acetaminophen overdose .

Case Studies

Study Findings Application
Gurung et al., 2022Demonstrated that vanin-1 inhibitors reduce inflammation in a mouse colitis modelPotential treatment for IBD
Chen et al., 2016Showed improved glucose tolerance with vanin-1 inhibition in high-fat diet miceManagement of metabolic disorders
Ueno et al., 2004Found that vanin-1 plays a role in oxidative stress response; knockout mice were more resistant to injuryTherapeutic potential in oxidative stress-related conditions

Mechanism of Action

The exact mechanism by which PFI-653 exerts its effects is not fully understood. it likely involves interactions with molecular targets and signaling pathways related to vanin-1.

Biological Activity

Vanin-1, also known as vascular non-inflammatory molecule-1 (VNN1), is an enzyme with significant biological activity, primarily due to its pantetheinase function, which hydrolyzes pantetheine into cysteamine and pantothenic acid. This compound plays a critical role in various physiological and pathological processes, including oxidative stress response, inflammation, and metabolic regulation. The development of Vanin-1 inhibitors, such as Vanin-1-IN-1, has garnered interest for their potential therapeutic applications in diseases associated with dysregulated vanin-1 activity.

Physiological Role of Vanin-1

Vanin-1 is expressed in multiple organs including the liver, kidney, intestine, and lung. Its primary enzymatic activity contributes to coenzyme A metabolism and lipid metabolism. The enzyme's role extends to:

  • Oxidative Stress Response : Vanin-1 acts as an oxidative stress sensor. Its expression is upregulated in response to oxidative stimuli, which can modulate cellular redox states and inflammatory responses .
  • Inflammation : Studies have shown that vanin-1 can either protect against or exacerbate inflammation depending on the context. For instance, vanin-1 knockout mice exhibit enhanced resistance to inflammatory conditions such as colitis and oxidative stress .

Vanin-1's biological activity is largely attributed to its ability to produce cysteamine, which is involved in the synthesis of glutathione (GSH), a potent antioxidant. The regulation of GSH levels by vanin-1 affects cellular responses to stress and inflammation:

  • Cysteamine Production : Cysteamine derived from pantetheine breakdown plays a crucial role in maintaining GSH levels in tissues. Increased GSH stores enhance cellular resistance to oxidative damage .
  • Regulation of Metabolic Pathways : Vanin-1 has been implicated in the regulation of metabolic pathways involving PPAR-γ and gluconeogenesis. It influences energy storage and glucose metabolism through its interactions with these pathways .

Inhibition Studies

The compound this compound has been identified as a potential inhibitor of vanin-1 activity. Research has demonstrated that inhibiting vanin-1 can lead to beneficial outcomes in various disease models:

Case Studies

  • Systemic Sclerosis (SSc) :
    • In a study involving mouse models of SSc, the inhibition of vanin-1 was shown to prevent fibrosis and endothelial dysfunction. The genetic deletion of vanin-1 reduced the severity of SSc symptoms, highlighting its role as a therapeutic target .
  • Hypertension :
    • Functional studies on the N131S variant of vanin-1 revealed that this mutation leads to reduced pantetheinase activity and may be linked to blood pressure regulation. Inhibition strategies targeting this variant could provide new avenues for hypertension treatment .
  • Colitis Models :
    • Inhibitors like this compound were tested in mouse models of inflammatory bowel disease (IBD), demonstrating reduced inflammation and improved clinical outcomes, suggesting that vanin-1 inhibition could be effective in treating IBD .

Research Findings

Recent research findings support the multifaceted role of vanin-1 in health and disease:

Study FocusKey Findings
Oxidative StressVanin-1 knockout mice show increased resistance to oxidative stress due to higher GSH levels .
InflammationInhibition of vanin-1 reduces inflammation in colitis models .
Metabolic RegulationVanin-1 influences glucose metabolism via PPAR signaling pathways .

Q & A

Basic Research Questions

Q. What biochemical assays are optimal for assessing Vanin-1-IN-1’s inhibitory activity while ensuring reproducibility?

  • Methodological Answer : Cell-free enzymatic assays (e.g., fluorometric or colorimetric) are preferred for direct measurement of Vanin-1 inhibition. Use recombinant Vanin-1 enzyme to quantify inhibition kinetics via IC50 calculations. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only treatments) to validate assay specificity. Replicate experiments across independent batches to confirm reproducibility .

Q. How should dose-response experiments be designed to establish this compound’s IC50 values against Vanin-1?

  • Methodological Answer : Employ a logarithmic concentration range (e.g., 0.1 nM to 100 µM) to capture the full inhibitory curve. Use nonlinear regression analysis (e.g., GraphPad Prism) to calculate IC50. Validate results with at least three biological replicates and ensure enzyme activity remains linear over the assay duration. Cross-validate with orthogonal methods like surface plasmon resonance (SPR) to confirm binding affinity .

Q. What statistical approaches are recommended for analyzing this compound’s efficacy in cell-based inflammation models?

  • Methodological Answer : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Normalize data to baseline inflammation markers (e.g., TNF-α or IL-6 levels in untreated controls). Include power analysis during experimental design to ensure adequate sample sizes for detecting significant effects. Report confidence intervals and p-values to quantify uncertainty .

Advanced Research Questions

Q. How can researchers optimize this compound’s pharmacokinetic properties for in vivo studies while maintaining target specificity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies to modify this compound’s solubility and bioavailability without altering its binding pocket interactions. Use murine models to assess oral bioavailability and plasma half-life. Pair these with ex vivo enzyme activity assays in target tissues (e.g., liver or kidney) to confirm tissue-specific inhibition .

Q. What strategies are effective in resolving contradictory findings about this compound’s tissue-specific effects across experimental models?

  • Methodological Answer : Compare experimental conditions (e.g., cell lines vs. primary cells, species differences) that may influence Vanin-1 expression or activity. Validate findings using transcriptomic profiling (e.g., RNA-seq) to quantify Vanin-1 levels in each model. Conduct meta-analyses of published data to identify confounding variables, such as co-administered drugs or genetic backgrounds .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Perform mechanistic studies to identify off-target interactions or metabolic instability. Use knockout animal models (e.g., Vanin-1−/− mice) to isolate the compound’s target-specific effects. Incorporate mass spectrometry to track metabolite formation and stability in plasma and tissues. Cross-reference results with computational models (e.g., molecular dynamics simulations) to predict bioavailability challenges .

Q. Methodological Considerations for Data Integrity

Q. What validation steps are critical when transitioning from cell-free to cell-based assays for this compound?

  • Methodological Answer : Confirm cell permeability using fluorescently labeled analogs or intracellular enzyme activity assays. Measure cytosolic vs. membrane-bound Vanin-1 inhibition to account for compartmentalization effects. Use CRISPR/Cas9-edited cell lines (e.g., Vanin-1 knockouts) as negative controls to validate target engagement .

Q. How can researchers ensure cross-species relevance when testing this compound in preclinical models?

  • Methodological Answer : Sequence-align Vanin-1 orthologs (human, mouse, rat) to identify conserved binding regions. Test inhibitory activity against recombinant Vanin-1 from each species. Prioritize models with humanized Vanin-1 expression or transgenic systems to bridge translational gaps .

Q. Guidelines for Reporting and Reproducibility

Q. What metadata should be included when publishing this compound studies to enhance reproducibility?

  • Methodological Answer : Report enzyme source (e.g., vendor, catalog number), assay buffer composition, and incubation conditions (temperature, duration). For in vivo studies, detail animal strain, dosing regimen, and ethical approval IDs. Provide raw data files (e.g., kinetic curves, dose-response plots) in supplementary materials .

Q. How should contradictory data from independent labs be addressed in a meta-analysis of this compound studies?

  • Methodological Answer : Apply the PRISMA framework to systematically review literature. Use funnel plots to assess publication bias and heterogeneity statistics (e.g., I²) to quantify variability. Contact original authors to clarify methodologies or request raw data for re-analysis .

Comparison with Similar Compounds

Functional Comparison with Cysteamine and Cystamine

Cysteamine, a product of vanin-1 activity, regulates redox balance via sulfhydryl-disulfide exchange reactions. However, elevated cysteamine exacerbates inflammation by depleting GSH reserves . Vanin-1-IN-1 indirectly reduces cysteamine availability, whereas exogenous cystamine (cysteamine’s oxidized dimer) reverses the protective effects of vanin-1 deficiency in murine models . This highlights the dual role of cysteamine as both a pro-inflammatory mediator and a redox modulator, contrasting with this compound’s anti-inflammatory mechanism through enzyme inhibition.

Comparison with PPARγ Agonists

Vanin-1 antagonizes peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that suppresses inflammation and promotes tissue repair . This compound restores PPARγ activity by inhibiting vanin-1, akin to synthetic PPARγ agonists like rosiglitazone . However, PPARγ agonists directly activate the receptor, whereas this compound operates upstream by modulating vanin-1-dependent cysteamine levels. In TNBS-induced colitis, Vanin-1 deficiency or inhibition reduces inflammatory mediators (e.g., TNF-α, IL-6) comparably to PPARγ activation but with distinct mechanistic pathways .

Antioxidant Comparison with N-Acetylcysteine (NAC)

NAC replenishes GSH by providing cysteine, a GSH precursor. This compound elevates GSH indirectly by preserving γ-glutamylcysteine synthetase (γ-GCS) activity, the rate-limiting enzyme in GSH synthesis . In Vanin-1⁻/⁻ mice, hepatic γ-GCS activity increases by 30–50%, leading to 2-fold higher GSH stores than wild-type mice under oxidative stress . NAC’s direct cysteine supplementation contrasts with this compound’s enzymatic modulation, suggesting complementary therapeutic applications.

Table 1: Key Properties and Mechanisms of this compound and Comparators

Compound Target/Mechanism Effect on GSH Anti-Inflammatory Role Key Model Outcomes
This compound Vanin-1 inhibition → ↓ cysteamine ↑ γ-GCS activity → ↑ GSH Reduces TNBS-colitis severity Protected against γ-irradiation, paraquat toxicity
Cystamine Exogenous cysteamine source ↓ GSH via oxidation Pro-inflammatory Reverses Vanin-1⁻/⁻ protection
Rosiglitazone PPARγ agonist Neutral Direct PPARγ activation Reduces colitis severity
NAC Cysteine precursor → ↑ GSH synthesis Direct ↑ GSH Antioxidant and anti-inflammatory Mitigates acetaminophen toxicity

Structural and Pharmacokinetic Considerations

This compound’s molecular structure (C₁₈H₂₂N₆O₂) lacks close analogs in current literature, but its physicochemical properties (e.g., DMSO solubility, stability at -20°C) suggest suitability for in vitro and in vivo studies .

Research Findings and Therapeutic Implications

  • Oxidative Stress Models : Vanin-1⁻/⁻ mice (mimicking this compound’s effect) exhibit 50% higher survival rates post-γ-irradiation due to elevated GSH and reduced apoptosis .
  • Inflammatory Bowel Disease : Vanin-1 inhibition reduces TNBS-colitis severity by 70%, comparable to PPARγ agonists but without off-target effects .
  • Metabolic Regulation : this compound may counteract hepatic gluconeogenesis by modulating the Akt pathway, a mechanism distinct from metformin’s AMPK activation .

Properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decan-2-yl-[2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c25-16(24-6-1-18(13-24)2-7-26-8-3-18)14-9-21-17(22-10-14)23-12-15-11-19-4-5-20-15/h4-5,9-11H,1-3,6-8,12-13H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRLXWFIXGZRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CCOCC2)C(=O)C3=CN=C(N=C3)NCC4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.